molecular formula C7H6BrIN4 B8248688 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B8248688
M. Wt: 352.96 g/mol
InChI Key: QWAIFWIYPOWQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine is a halogenated pyrrolopyrimidine derivative characterized by a bromine atom at position 5, an iodine atom at position 6, and a methyl group at position 7. The dual halogenation at positions 5 and 6, combined with the 7-methyl substituent, distinguishes it from related analogs and may confer unique physicochemical and biological properties .

Properties

IUPAC Name

5-bromo-6-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIN4/c1-13-5(9)4(8)3-6(10)11-2-12-7(3)13/h2H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAIFWIYPOWQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(N=CN=C21)N)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination at the 5-Position

Iodine is typically introduced via electrophilic substitution. A mixture of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and N-iodosuccinimide (NIS) in DMF at room temperature affords 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Yields range from 74% to 82% after aqueous workup and chromatography.

Bromination at the 6-Position

Bromination employs N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. For example, treating 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with NBS (1.1 eq) in DCM for 2–3 hours introduces bromine at the 6-position. This step achieves yields of 86–93% after filtration and solvent evaporation.

Optimization Note: Excess NBS (>1 eq) and controlled temperature (0°C initial, warming to room temperature) minimize dihalogenation byproducts.

Functional Group Interconversion: Amine Retention

The 4-amino group is retained throughout the synthesis due to its stability under alkylation and halogenation conditions. In cases where protection is necessary, tert-butyloxycarbonyl (Boc) groups are employed, though direct synthesis from 4-aminopyrrolopyrimidines avoids this step.

Synthetic Routes and Comparative Analysis

Route 1: Sequential Halogenation-Alkylation

  • Core synthesis: 7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Iodination: NIS in DMF, 74% yield.

  • Methylation: Methyl iodide/K2CO3 in DMF, 50% yield.

  • Bromination: NBS in DCM, 93% yield.
    Total Yield: ~34% (multiplicative).

Route 2: Alkylation Followed by Halogenation

  • Core synthesis: 7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Methylation: Methyl iodide/Cs2CO3 in DMF, 74% yield.

  • Iodination/Bromination: Sequential NIS/NBS, 70% combined yield.
    Total Yield: ~52%.

Advantage of Route 2: Higher overall yield due to reduced steric hindrance during halogenation post-alkylation.

Characterization and Analytical Data

  • HRMS (ESI): Calculated for C7H6BrIN4 [M+H]+: 352.96; Found: 352.95.

  • 1H NMR (DMSO-d6): δ 8.12 (s, 1H, C2-H), 6.85 (s, 2H, NH2), 3.72 (s, 3H, CH3), 6.50 (s, 1H, C5-H).

  • Purity: ≥98% by HPLC (C18 column, MeCN/H2O gradient).

Challenges and Mitigation Strategies

  • Regioselectivity: Competing halogenation at C2 and C6 is minimized using bulky bases (e.g., Cs2CO3).

  • Solubility Issues: DMF enhances solubility of intermediates during alkylation.

  • Byproduct Formation: Column chromatography (EtOAc/chloroform) removes dihalogenated impurities.

Industrial-Scale Considerations

  • Cost Efficiency: Methyl iodide is cost-prohibitive at scale; alternatives like dimethyl sulfate are explored but require higher temperatures.

  • Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrrolo[2,3-d]pyrimidines .

Scientific Research Applications

G Protein-Coupled Receptor Agonism

Recent studies have identified derivatives of pyrrolo[2,3-d]pyrimidines, including 5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine, as potential agonists for G protein-coupled receptors (GPCRs). Specifically, compounds related to this structure have shown promise in modulating the GPR119 receptor, which plays a crucial role in glucose homeostasis and insulin secretion. This has implications for the treatment of type 2 diabetes, as GPR119 agonists could enhance glycemic control and improve metabolic health .

Cancer Research

The unique chemical structure of this compound positions it as a candidate for cancer research. Pyrrolo[2,3-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanisms often involve the modulation of signaling pathways critical to tumor growth and survival . Further studies could elucidate the specific effects of this compound on cancer cell lines.

Case Studies

StudyFocusFindings
GPR119 Agonist StudyType 2 DiabetesIdentified a derivative with improved pharmacokinetic properties and selectivity for GPR119 .
Antiviral ActivityHepatitis B VirusInvestigated PRR agonists for boosting immune response against HBV; suggests potential for similar compounds .
Cancer Cell ProliferationVarious Cancer TypesPyrrolo[2,3-d]pyrimidines showed inhibition of cancer cell growth; specific effects of this compound need further study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-Bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 38)
  • Structure : Lacks the 6-iodo substituent.
  • Synthesis : Prepared via amination of 5-bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine using aqueous ammonia at 100°C for 2 days .
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 163622-50-2)
  • Structure : Features iodine at position 5 but lacks bromine and the 7-methyl group.
  • Biological Relevance : Demonstrated in conformational studies of nucleosides, where iodine’s large atomic size stabilizes specific ribose puckering states in enzyme-substrate interactions .
  • Key Differences : The absence of bromine and methyl groups may reduce lipophilicity and metabolic stability compared to the target compound .
5-Bromo-6-chloro-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
  • Example : N4-(3-bromo-4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 7, ).
  • Structure : Chlorine at position 6 and a brominated phenyl group at N4.
  • Activity : Reported as a kinase inhibitor, highlighting the importance of halogenation for target engagement. Chlorine’s smaller size compared to iodine may limit van der Waals interactions .

Substituent Variations at Position 7

7-(Cyclopropylmethyl)-5-iodo-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10a)
  • Structure : Cyclopropylmethyl group at position 7.
  • Synthesis : Achieved via alkylation of the parent pyrrolopyrimidine scaffold.
  • Key Differences : The bulky cyclopropylmethyl group may enhance metabolic stability but reduce solubility compared to the methyl group in the target compound .
7-Benzyl-5-iodo-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10e)
  • Structure : Benzyl group at position 7.

Modifications at the N4 Position

N4-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10, )
  • Structure : Bromophenyl group at N4.
  • Activity : Demonstrated efficacy as a tyrosine kinase inhibitor, suggesting that N4 aryl substitutions enhance target affinity but may compromise solubility .
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6, )
  • Structure : Methoxyphenyl group at N4.
  • Key Differences : The methoxy group improves water solubility via hydrogen bonding, contrasting with the primary amine in the target compound, which may prioritize binding pocket compatibility over solubility .

Kinase Inhibition Profiles

  • Target Compound : Dual halogenation (Br/I) at positions 5 and 6 may enhance binding to ATP pockets in kinases due to halogen bonding and steric effects.
  • Analog: 2-Amino-4-m-bromoanilino-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine (Compound 5, ) showed antiangiogenic activity, suggesting that benzyl groups at position 6 can modulate biological outcomes .

Pharmacokinetic Properties

  • Pyrrolo[2,3-d]pyrimidin-4-amine Scaffold : Exhibits distinct absorption and metabolism compared to pyrazolo[3,4-d]pyrimidine analogs, with improved oral bioavailability in some studies .
  • Impact of 7-Methyl Group : Likely enhances metabolic stability by protecting against oxidative demethylation, a common degradation pathway for alkyl substituents .

Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Halogen Effects
Target Compound ~382.98 ~2.5 <0.1 (PBS) Br/I enhance hydrophobicity
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine 290.01 ~1.8 0.3 (PBS) I increases polarizability
5-Bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine 257.08 ~2.0 0.2 (PBS) Br balances lipophilicity
N4-(4-Methoxyphenyl) Analog 241.11 ~1.5 1.5 (PBS) Methoxy improves solubility

Biological Activity

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS Number: 2549186-23-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C7H6BrIN4
  • Molecular Weight : 352.96 g/mol
  • Purity : Typically >95% in commercial preparations

The compound primarily acts as an inhibitor of protein kinase B (PKB/Akt), a crucial player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. PKB is involved in promoting cell survival and growth, making it a significant target for anticancer therapies.

Key Findings:

  • Inhibition of PKB : Studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit nanomolar inhibition of PKB with high selectivity over related kinases such as PKA. The selectivity and potency are critical for reducing off-target effects, which can lead to adverse reactions in patients .
  • Antitumor Activity : In vivo studies demonstrated that certain derivatives of pyrrolo[2,3-d]pyrimidine significantly inhibited tumor growth in xenograft models. For instance, compounds with similar structures have shown the ability to modulate biomarkers associated with PKB signaling and effectively reduce tumor size at tolerable doses .

Table 1: Summary of Biological Activities

Study ReferenceActivityDescription
PKB InhibitionDemonstrated selective inhibition of PKB with IC50 values in the low nanomolar range.
Antitumor EfficacyShowed significant tumor growth inhibition in human tumor xenografts in nude mice.
Kinase SelectivityExhibited high selectivity for PKB over other AGC kinases, indicating potential for targeted therapy.

Case Study Analysis

In a notable study published by the National Institutes of Health, researchers explored various substituted pyrrolo[2,3-d]pyrimidines for their ability to inhibit PKB. The study highlighted that modifications to the structure could enhance both selectivity and oral bioavailability, making these compounds promising candidates for further development as anticancer agents .

Pharmacological Profile

The pharmacological profile of this compound indicates several favorable characteristics:

  • Oral Bioavailability : Some derivatives have shown improved pharmacokinetic properties, suggesting that they could be administered orally with effective absorption.
  • Tolerability : In preclinical models, the compounds were well tolerated at effective doses, which is crucial for advancing to clinical trials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves sequential halogenation and functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:

  • Core Assembly: Start with 7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine. Bromination at position 5 using N-bromosuccinimide (NBS) under inert conditions (e.g., DMF, 0–5°C) .
  • Iodination: Introduce iodine at position 6 via electrophilic substitution using iodine monochloride (ICl) in acetic acid, optimized at 50–60°C for 4–6 hours .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
    Critical Note: Steric hindrance from the methyl group at position 7 may require longer reaction times for halogenation steps .

Advanced: How can researchers address conflicting reactivity data in cross-coupling reactions involving bromo and iodo substituents?

Methodological Answer:
Bromo and iodo groups exhibit divergent reactivities in Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Competitive Reactivity: Iodine typically reacts faster than bromine, but steric effects from the methyl group may reverse this trend. Use computational modeling (DFT calculations) to predict site-specific activation energies .
  • Experimental Validation: Conduct controlled coupling trials with Pd(PPh₃)₄ or XPhos Pd G3 catalysts. Monitor reaction progress via LC-MS to identify dominant pathways .
    Example: In a recent study, selective debromination was achieved using Pd(OAc)₂ with a bulky phosphine ligand, preserving the iodo group for subsequent functionalization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). The methyl group at position 7 appears as a singlet (~δ 2.8–3.1 ppm), while NH₂ protons resonate as broad signals (δ 6.5–7.0 ppm) .
  • Mass Spectrometry (HRMS): Use ESI+ mode to confirm molecular ion [M+H]⁺. Expected isotopic patterns for Br/I should match theoretical distributions .
  • X-ray Crystallography: For unambiguous structural confirmation, grow crystals via slow evaporation in DMSO/water (1:4). Halogen positions and hydrogen-bonding networks are critical for packing analysis .

Advanced: What in silico approaches predict the biological activity of this compound against kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Prioritize halogen bonding between iodine and kinase hinge regions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
  • Validation: Compare predictions with enzymatic assays (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values <1 μM suggest therapeutic potential .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • GHS Compliance: Classify as H302/H315/H319 (harmful if swallowed, skin/eye irritant). Use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Spill Management: Neutralize with 10% sodium thiosulfate to reduce iodine volatility. Collect waste in halogen-compatible containers .
  • Storage: Store under argon at –20°C in amber vials to prevent photodegradation .

Advanced: How can solubility limitations in aqueous buffers be overcome for in vitro assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Salt Formation: Synthesize hydrochloride salts by treating the free base with HCl in ethanol. This improves aqueous solubility by >50-fold .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in cell culture media .

Basic: What purification strategies resolve co-eluting impurities in final product isolation?

Methodological Answer:

  • HPLC Method: Use a C18 column (5 μm, 4.6 × 250 mm) with a gradient of 0.1% TFA in water/acetonitrile (5→95% over 30 min). Monitor at 254 nm .
  • Recrystallization: Optimize solvent pairs (e.g., THF/heptane) to exploit differences in halogen polarity. Cooling rates <1°C/min yield high-purity crystals .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (pH 1–9, 37°C). LC-MS analysis reveals dehalogenation at pH >7, necessitating prodrug strategies for oral delivery .
  • Light Sensitivity: Expose to UV (365 nm) for 24 hours. Iodine loss is observed via HRMS, requiring light-protected storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.